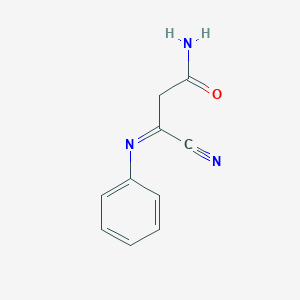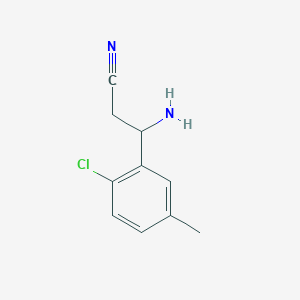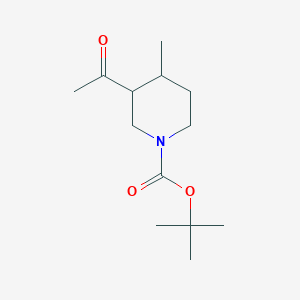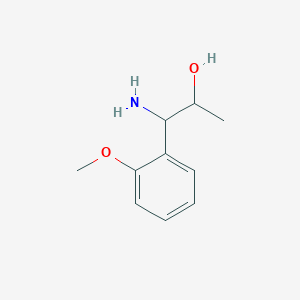
1-Amino-1-(2-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(2-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO2. It is also known by other names such as 2-Methoxyamphetamine and 1-(2-Methoxyphenyl)-2-propanamine . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone. It has a molecular weight of 181.23 g/mol .
Métodos De Preparación
The synthesis of 1-Amino-1-(2-methoxyphenyl)propan-2-OL can be achieved through various routes. One common method involves the reaction of 2-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
1-Amino-1-(2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, including the β2-adrenergic receptor . By blocking this receptor, the compound inhibits downstream signaling pathways activated by epinephrine, leading to a decrease in intracellular cAMP levels . This mechanism is similar to that of other β-adrenergic receptor antagonists.
Comparación Con Compuestos Similares
1-Amino-1-(2-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
2-Methoxyamphetamine: Shares a similar structure but differs in the position of the methoxy group.
1-(2-Methoxyphenyl)-2-propanamine: Another structural isomer with different functional groups.
Methoxyphenamine: A related compound with similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-amino-1-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3 |
Clave InChI |
AJKHUSYYXZDIRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


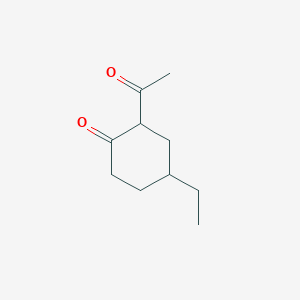
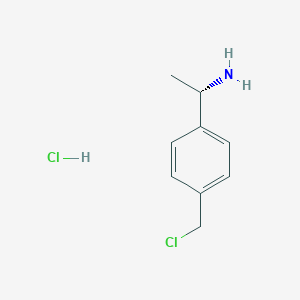
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)
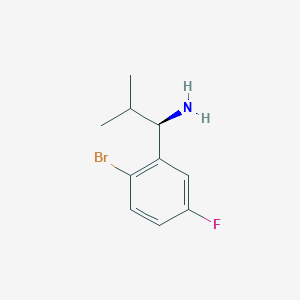
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
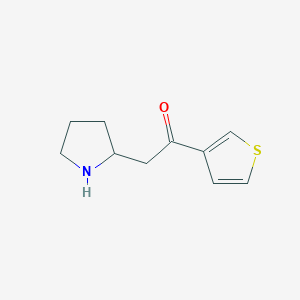
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)


